Benzene-1,2,4-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

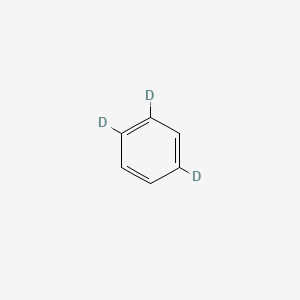

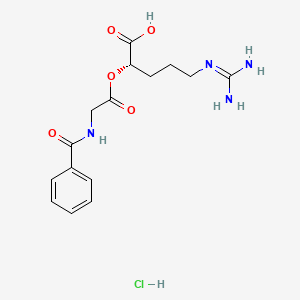

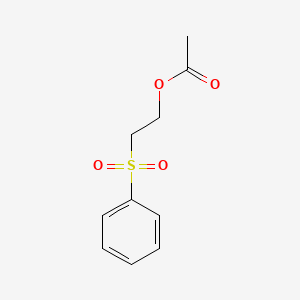

Benzene-1,2,4-d3 is a derivative of benzene, which is an organic aromatic compound . Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . In the case of this compound, three of the hydrogen atoms are replaced with deuterium .

Molecular Structure Analysis

Benzene has a unique structure that allows it and its derived products to be useful in various fields such as health, laboratory synthesis, and other applications . It has a hexagonal, planar ring of carbons with alternating single and double bonds . This structure is also expected for this compound, with the difference being the replacement of three hydrogen atoms with deuterium .

Physical And Chemical Properties Analysis

Benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents . Upon combustion, benzene produces a sooty flame . These properties are expected to be similar for this compound.

Scientific Research Applications

Synthesis and properties of new aromatic molecules : Bushey et al. (2001) explored the synthesis of molecules with benzene rings and secondary amides, finding that these compounds self-assemble into columns with unique physical properties, including liquid crystalline phases (Bushey, Hwang, Stephens, & Nuckolls, 2001).

Role in organic/inorganic hybrid structures : Marwitz et al. (2009) discussed the synthesis and properties of 1,2-dihydro-1,2-azaborine, a compound containing benzene, which exhibits remarkable stability and aromatic character (Marwitz, Matus, Zakharov, Dixon, & Liu, 2009).

Conformational properties in molecular structures : Kou et al. (2010) studied the synthesis and properties of pillar[5]arenes, which include benzene as a component, and their ability to encapsulate molecules such as acetonitrile (Kou, Tao, Cao, Fu, Schollmeyer, & Meier, 2010).

Effects on DNA methylation : Hu et al. (2014) investigated the effects of benzene metabolites on global DNA methylation, observing significant changes in DNA methylation status in response to certain metabolites (Hu, Ma, Zhang, Yu, Sheng, & Fu, 2014).

Adsorption characteristics : Wang, Cao, and Xu (2001) studied the molecular adsorption of benzene on surfaces, revealing insights into preferred adsorption states and their thermodynamic favorability (Wang, Cao, & Xu, 2001).

Stability in metal–organic frameworks : Colombo et al. (2011) researched pyrazolate-bridged metal–organic frameworks involving benzene, highlighting their exceptional thermal and chemical stability (Colombo, Galli, Choi, Han, Maspero, Palmisano, Masciocchi, & Long, 2011).

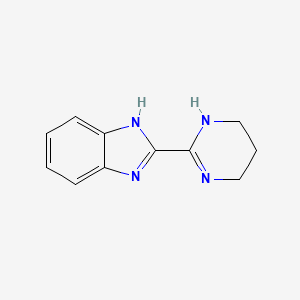

Role in luminescent metal complexes : Williams (2009) reviewed the coordination chemistry of dipyridylbenzene, a compound structurally related to benzene, in the context of its potential for creating brightly luminescent metal complexes (Williams, 2009).

Applications in solar cell technology : Mehmood et al. (2015) conducted a theoretical study on benzene/thiophene-based photosensitizers for dye-sensitized solar cells, demonstrating the potential of these compounds in solar energy applications (Mehmood, Hussein, Daud, Ahmed, & Harrabi, 2015).

Mechanism of Action

Target of Action

Benzene-1,2,4-triol, a bio-based phenolic compound, has shown high potential as a scaffold for the synthesis of new anti-X. citri compounds . It has a low inhibitory concentration against X. citri (0.05 mM) and is also active against other bacterial species .

Biochemical Pathways

This suggests that it may interfere with other biochemical processes, such as iron metabolism, which is crucial for bacterial growth and survival .

Pharmacokinetics

It is known that it is prone to oxidative dimerization This could potentially affect its ADME properties, including its bioavailability

Result of Action

The primary result of benzene-1,2,4-triol’s action is its antimicrobial activity against X. citri and other bacterial species . It has a low inhibitory concentration against X. citri, suggesting that it is highly effective at inhibiting the growth of this bacterium .

Action Environment

The action of benzene-1,2,4-triol can be influenced by environmental factors. For example, it is prone to oxidative dimerization, which can reduce its antimicrobial activity . This suggests that the presence of oxygen in the environment could potentially affect the compound’s action, efficacy, and stability.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Benzene-1,2,4-d3 interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit hemin-induced erythroid differentiation in K562 cells . This suggests that this compound may interact with enzymes and proteins involved in erythroid differentiation.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can inhibit hemin-induced hemoglobin synthesis in a concentration-dependent manner . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it changes DNA methylation and histone acetylation of erythroid-specific genes in K562 cells .

Temporal Effects in Laboratory Settings

It is known that this compound can inhibit hemin-induced hemoglobin synthesis in a concentration-dependent manner , suggesting potential long-term effects on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of benzene, suggesting that it interacts with enzymes involved in the metabolism of benzene .

Properties

IUPAC Name |

1,2,4-trideuteriobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-FYFKOAPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C=C1)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S)-3-benzoyloxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B577043.png)

![L-VALINE, [1-14C]-](/img/no-structure.png)

![2-(2-Hydroxyethyl)-3-(2-methyl-1,3-dioxolan-2-yl)-4-[(propan-2-yl)oxy]-1lambda~6~,2-benzothiazine-1,1(2H)-dione](/img/structure/B577047.png)

![[(2S,3R,5R)-3,4,5-triacetyloxy-6-[(1R,2S,3R)-1,3,4-triacetyloxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B577054.png)

![[2-[(1S,2R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenyl] acetate](/img/structure/B577057.png)

![[[(2S)-2,3-di(icosoxy)propoxy]-diphenylmethyl]benzene](/img/structure/B577059.png)